molecular formula C6H11NO4 B612958 N-Methyl-L-glutamic acid CAS No. 6753-62-4

N-Methyl-L-glutamic acid

Cat. No. B612958
CAS RN: 6753-62-4
M. Wt: 161.16
InChI Key:
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Description

N-Methyl-L-glutamic acid, also known as NMDA, is a neurotransmitter that is widely studied in the field of neuroscience. It is an important molecule that plays a crucial role in synaptic plasticity, learning, and memory. NMDA receptors are found in the central nervous system and are responsible for the excitatory transmission of nerve impulses.

Scientific Research Applications

  • N-Methyl-L-glutamic acid, as part of the N-methyl-D-aspartate (NMDA) class of glutamate receptors, plays a crucial role in synaptic transmission in the mammalian central nervous system. These receptors are vital for development, learning, and neuropathology, including the neurotoxic actions of glutamate (Cotman & Iversen, 1987).

  • The molecular cloning and characterization of cDNA for a glutamate-binding subunit of an NMDA receptor complex have been significant. This discovery contributes to our understanding of the excitatory neurotransmitter network in the brain, and the receptors activated by L-glutamic acid are potential targets for therapeutic intervention in neurodegenerative diseases, brain ischemia, and epilepsy (Tilakaratne et al., 1991).

  • A study on glutamate as a neurotransmitter outlines its role in the central nervous system, emphasizing the importance of ionotropic receptors (like NMDA, AMPA, and kainate) and metabotropic receptors. These findings highlight glutamate's involvement in various brain functions and its potential contribution to neurodegenerative disorders like amyotrophic lateral sclerosis and Huntington's chorea (Meldrum, 2000).

  • Research on AMPA receptor antagonists has shown that ligands acting on these receptors could be developed as potential therapeutic agents for neurodegenerative diseases like epilepsy. The study underscores the importance of glutamic acid in the regulation of different processes in the central nervous system and its association with neurodegenerative disorders (Catarzi, Colotta, & Varano, 2007).

  • The molecular biology of glutamate receptors has been a key area of study, especially in relation to excitotoxicity, oxidative stress, and aging. These receptors, activated by L-glutamate, are involved in neuronal growth, differentiation, and survival, which are crucial for understanding various neurodegenerative diseases and aging processes (Michaelis, 1998).

  • A study on the environmental comparison of biobased chemicals from glutamic acid, including N-methylpyrrolidone (NMP) and N-vinylpyrrolidone (NVP), has shown that glutamic acid can serve as a building block for various molecules currently produced from petrochemical resources. This indicates the potential of this compound in developing sustainable chemical products (Lammens, Potting, Sanders, & de Boer, 2011).

Mechanism of Action

Target of Action

N-Methyl-L-glutamic acid, also known as (S)-2-(methylamino)pentanedioic acid, is a chemical derivative of glutamic acid in which a methyl group has been added to the amino group . It primarily targets the N-methyl-D-aspartate receptor (NMDAR) , a glutamate receptor and predominantly Ca 2+ ion channel found in neurons .

Mode of Action

The N-methyl-D-aspartate receptor requires the binding of two molecules of glutamate or aspartate and two of glycine . Once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .

Biochemical Pathways

This compound is an intermediate in methane metabolism . Biosynthetically, it is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .

Pharmacokinetics

It is known that the compound is involved in methane metabolism

Result of Action

The activation of NMDA receptors results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . A voltage-dependent flow of predominantly calcium (Ca 2+ ), sodium (Na + ), and potassium (K +) ions into and out of the cell is made possible by the depolarization of the cell . Ca 2+ flux through NMDA receptors in particular is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory .

Action Environment

The action of this compound is influenced by the environment within the cell. The opening and closing of the ion channel is primarily gated by ligand binding, and the current flow through the ion channel is voltage-dependent . Specifically located on the receptor, extracellular magnesium (Mg 2+) and zinc (Zn 2+) ions can bind and prevent other cations from flowing through the open ion channel . A voltage-dependent flow of ions into and out of the cell is made possible by the depolarization of the cell .

properties

IUPAC Name

(2S)-2-(methylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBVNMSMFQMKEY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101035891
Record name N-Methyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101035891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35989-16-3
Record name Methyl glutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035989163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101035891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/557ZPU13HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-methyl-L-glutamic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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